ETHYL 4,5-DIMETHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Overview
Description
ETHYL 4,5-DIMETHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, multiple methyl groups, and a tetrafluorophenoxy moiety
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, inhibiting enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can be compared with similar compounds, such as:
- 4,5-Dimethyl-2-ethylphenol
- 3-Ethyl-2,4-dimethylpyrrole These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a thiophene ring with a tetrafluorophenoxy moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4S/c1-4-25-17(24)12-7(2)8(3)27-16(12)22-11(23)6-26-15-13(20)9(18)5-10(19)14(15)21/h5H,4,6H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFXCXJVDUJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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